6,8-dihydroxypyrene-1,3-disulfonic Acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
85353-28-2 |
|---|---|
Molecular Formula |
C16H10O8S2 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
6,8-dihydroxypyrene-1,3-disulfonic acid |
InChI |
InChI=1S/C16H10O8S2/c17-11-5-12(18)8-2-4-10-14(26(22,23)24)6-13(25(19,20)21)9-3-1-7(11)15(8)16(9)10/h1-6,17-18H,(H,19,20,21)(H,22,23,24) |
InChI Key |
GQLRLYZETPCMLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=C(C1=C43)O)O |
Origin of Product |
United States |
Historical Context and Evolution of Pyrene Photoacids in Chemical Research
The journey of pyrene (B120774) photoacids is intrinsically linked to the pioneering work of Theodor Förster in the mid-20th century. wikipedia.orgmuni.cz Förster's exploration into the fluorescence of organic compounds laid the groundwork for understanding the phenomenon of photoacidity, where a molecule's acidity increases upon electronic excitation. wista.deresearchgate.net His formulation of the "Förster cycle" provided a thermodynamic framework to predict the excited-state acidity (pKa*) of a molecule by correlating it with its ground-state acidity (pKa) and spectroscopic data. d-nb.infowikipedia.org
Aromatic alcohols, such as phenols, were among the typical photoacids studied. researchgate.netrsc.org Upon irradiation, an electron is promoted from a non-bonding orbital of the hydroxyl group's oxygen to an orbital on the aromatic ring, enhancing the acidity of the O-H group. researchgate.net Pyrene, a polycyclic aromatic hydrocarbon, became a subject of significant interest in this burgeoning field. nih.govrsc.orgresearchgate.netrsc.org In 1954, Förster discovered "excimer" behavior in pyrene, where an excited-state monomer can form a complex with a ground-state monomer, leading to a distinct fluorescence emission at a longer wavelength. wikipedia.org This unique photophysical property of pyrene and its derivatives made them valuable fluorescent probes. nih.govrsc.orgacs.org
The development of various pyrene derivatives, including those with hydroxyl and sulfonate groups, was driven by the need for water-soluble and highly fluorescent probes for a range of applications. d-nb.info These modifications allowed for the fine-tuning of their photophysical and chemical properties, leading to the creation of compounds like 6,8-dihydroxypyrene-1,3-disulfonic acid.
Academic Significance of 6,8 Dihydroxypyrene 1,3 Disulfonic Acid As a Pyrene Derivative
6,8-Dihydroxypyrene-1,3-disulfonic acid (DHPDS) holds a notable position within the family of pyrene (B120774) derivatives, largely due to its characteristics as a pH-sensitive, ratiometric fluorescent dye. chemicalbook.comscbt.com Its academic significance is often highlighted when compared to the more widely utilized 8-hydroxypyrene-1,3,6-trisulfonate (HPTS), also known as pyranine (B1669890). researchgate.net
DHPDS shares many of the beneficial properties of HPTS, including a high quantum yield, excellent water solubility, and a lack of toxicity. researchgate.net These attributes make it a valuable tool in biological and chemical systems. The presence of two hydroxyl groups and two sulfonic acid groups on the pyrene core contributes to its high water solubility and its sensitivity to pH changes. biosynth.com
The ratiometric nature of DHPDS is a key aspect of its academic importance. This means that as the pH of the environment changes, the intensity of its fluorescence emission at two different wavelengths changes proportionally. chemicalbook.comadvancedsciencenews.com This allows for more accurate pH measurements as the ratio of the two emission intensities is independent of the probe's concentration.
While HPTS has been the subject of extensive research, DHPDS offers a different substitution pattern which can influence its electronic and photophysical properties, providing researchers with an alternative probe for specific applications. researchgate.net Despite its advantageous properties, there have been comparatively fewer studies utilizing DHPDS, suggesting that its full potential in various research areas is yet to be completely explored. researchgate.net
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Synonyms | DHPDS |
| CAS Number | 85353-28-2 (Acid), 61255-63-8 (Disodium Salt) |
| Molecular Formula | C₁₆H₁₀O₈S₂ |
| Molecular Weight | 394.4 g/mol |
| pKa | 7.33, 8.53 |
| Fluorescence | λex 405 nm; λem 456 nm in 0.1 M citrate (B86180) pH 3.0 |
| λex 458 nm; λem 498 nm in 0.1 M Tris pH 8.0 | |
| Solubility | Water, DMF, Methanol |
Overview of Core Research Disciplines Utilizing 6,8 Dihydroxypyrene 1,3 Disulfonic Acid
Advanced Synthetic Approaches to this compound
While a direct and detailed synthetic protocol for this compound is not extensively documented in contemporary literature, its synthesis can be inferred from established methodologies for analogous compounds, such as dihydroxybenzene disulfonates and other pyrene (B120774) sulfonic acids. The general approach involves the sulfonation of a dihydroxypyrene precursor.
A plausible synthetic route would begin with the sulfonation of 1,3-dihydroxypyrene. This reaction is typically carried out using a strong sulfonating agent, such as fuming sulfuric acid (oleum) or sulfur trioxide. The reaction conditions, including temperature and reaction time, would need to be carefully controlled to favor the disubstitution at the 6 and 8 positions of the pyrene core. The process for preparing dialkali dihydroxybenzene disulfonates, for instance, involves reacting a dihydroxybenzene with fuming sulfuric acid, followed by neutralization with an alkali metal base to precipitate the disulfonated product. google.com A similar principle could be applied to the synthesis of DHPDS.
The reaction would proceed as follows: 1,3-dihydroxypyrene is treated with an excess of fuming sulfuric acid. The temperature is carefully elevated to initiate the sulfonation process. After a designated period, the reaction mixture is cooled and then carefully quenched with water. The DHPDS product can then be isolated from the acidic solution by precipitation as its disodium (B8443419) salt through the addition of a sodium salt, such as sodium chloride, or by neutralization with a sodium base like sodium hydroxide.
| Step | Description | Reagents | Key Parameters |
| 1 | Sulfonation | 1,3-dihydroxypyrene, Fuming sulfuric acid | Temperature, Reaction time |
| 2 | Quenching | Ice-cold water | Slow addition to control exotherm |
| 3 | Isolation | Sodium chloride or Sodium hydroxide | pH adjustment, Precipitation |
Functionalization and Covalent Immobilization Techniques for this compound
The utility of DHPDS as a sensor is greatly enhanced by its stable integration into solid-state materials. Covalent immobilization prevents leaching of the dye, thereby improving the long-term stability and reusability of the sensor.
Covalent Attachment to Polymeric Matrices for Enhanced Stability
Covalent immobilization of fluorescent indicators like DHPDS onto polymeric matrices is a common strategy to create robust sensor materials. This can be achieved by first modifying the DHPDS molecule to introduce a polymerizable group, or by activating the polymer matrix to react with the hydroxyl or sulfonate functionalities of the dye.
One approach involves the photopolymerization of a monomer mixture containing a DHPDS derivative. For instance, a methacryloyl or acryloyl group could be attached to one of the hydroxyl groups of DHPDS, creating a fluorescent monomer that can be copolymerized with other monomers to form a hydrogel or a solid polymer film. This method allows for the uniform distribution of the dye within the polymer matrix. Optical fiber pH sensors have been fabricated by immobilizing fluorescent indicators onto the fiber surface using a polymer matrix formed by photopolymerization. researchgate.net
Integration and Immobilization within Porous Materials for Sensor Design
Porous materials, such as silica (B1680970) gels, porous polymers, and metal-organic frameworks (MOFs), provide a high surface area for the immobilization of sensor molecules and allow for rapid diffusion of analytes. DHPDS can be covalently integrated into these materials to create highly sensitive and responsive sensors.
A common method for immobilization within silica-based materials involves the use of silane (B1218182) coupling agents. The surface of the porous silica is first functionalized with an amino- or epoxy-terminated silane. The DHPDS can then be covalently attached to these functional groups. For example, the sulfonate groups of DHPDS could be converted to sulfonyl chlorides, which can then react with the amino groups on the functionalized silica surface to form stable sulfonamide linkages.
Development of Novel this compound Derivatives
The development of novel DHPDS derivatives is aimed at fine-tuning its photophysical properties, improving its compatibility with different materials, and enabling specific conjugation chemistries.
Chemical Modifications Targeting Hydroxyl and Sulfonate Functionalities
The hydroxyl and sulfonate groups of DHPDS are the primary targets for chemical modification. The hydroxyl groups can be esterified or etherified to attach various functional moieties. For instance, reaction with an acyl chloride or anhydride (B1165640) can introduce an ester linkage, while reaction with an alkyl halide in the presence of a base can form an ether linkage. These modifications can be used to alter the solubility of the dye or to introduce reactive handles for further conjugation.
The sulfonate groups can be converted into more reactive species, such as sulfonyl chlorides. This is typically achieved by treating the sulfonic acid with a chlorinating agent like thionyl chloride or phosphorus pentachloride. The resulting sulfonyl chlorides are versatile intermediates that can react with a wide range of nucleophiles, including amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and thioesters, respectively. This chemistry provides a powerful tool for covalently linking DHPDS to biomolecules and surfaces. The derivatization of the sulfonate groups of the related compound pyranine (B1669890) (HPTS) into halides has been proposed as a strategy for covalent binding to various nucleophiles. nih.gov
Copolymerization Strategies via Methacryloyl Analogs of this compound
To incorporate DHPDS into polymer backbones for applications such as fluorescently tagged polymers or sensor films, a polymerizable group can be introduced onto the DHPDS core. A common strategy is the synthesis of a methacryloyl analog. This can be achieved by reacting one of the hydroxyl groups of DHPDS with methacryloyl chloride or methacrylic anhydride in the presence of a non-nucleophilic base.
Elucidation of Excited-State Proton Transfer (ESPT) Dynamics and Kinetics
Excited-state proton transfer (ESPT) is a fundamental photochemical reaction where a molecule's acidity dramatically increases upon electronic excitation, leading to the transfer of a proton to a nearby acceptor, such as a solvent molecule. This process is characteristic of a class of molecules known as photoacids. DHPDS, with its two hydroxyl groups on the pyrene core, is a notable photoacid.
ROH + hν → ROH* ROH* ⇌ RO⁻* + H⁺
where ROH and ROH* are the ground and excited states of the protonated form, and RO⁻* is the excited state of the deprotonated (anionic) form.
The dynamics of ESPT are exceptionally fast, often occurring on the picosecond to nanosecond timescale. nih.gov For photoacids with positive excited-state pKa* values, the proton transfer process in aqueous solutions can take up to several nanoseconds. nih.gov In some systems, initial proton dissociation can be even faster, occurring on a sub-picosecond timescale, followed by solvent reorganization and diffusion processes. nih.govrsc.org The precise kinetics of ESPT for DHPDS involve a sequence of steps, including the initial proton dissociation, the formation of ion pairs with the solvent, and subsequent relaxation pathways. rsc.org The rate of these processes is influenced by factors such as solvent polarity, viscosity, and the presence of proton acceptors.
Characterization of Photoacidity Phenomena and Excited-State Acid-Base Equilibria
The phenomenon of photoacidity is quantified by the acid dissociation constant in the excited state, denoted as pKₐ. For photoacids, the pKₐ is significantly lower than the ground-state pKₐ, indicating a substantial increase in acidity upon excitation. This change can be estimated using the Förster cycle, which relates the difference between ground- and excited-state pKₐ values to the changes in absorption or fluorescence spectra upon protonation/deprotonation. msu.edu
The ground-state pKₐ values for the two hydroxyl groups of DHPDS are approximately 7.33 and 8.53. Upon excitation, these values are expected to decrease significantly. For comparison, the related compound 8-hydroxypyrene-1,3,6-trisulfonate (HPTS) sees its pKₐ drop from ~7.4 in the ground state to ~1.3 in the excited state. nih.gov A similar, pronounced increase in acidity is anticipated for DHPDS.
This drastic change in acidity means that at neutral pH, where DHPDS exists predominantly in its protonated form (ROH) in the ground state, excitation leads to a species (ROH) that is a very strong acid. This strong excited-state acid rapidly equilibrates with its conjugate base (RO⁻) by releasing a proton. Consequently, fluorescence is often observed from both the excited protonated form (at shorter wavelengths) and the excited deprotonated form (at longer wavelengths), a key feature for its use as a pH indicator. The establishment of this excited-state equilibrium is dependent on the rates of proton transfer being competitive with the rate of fluorescence decay. escholarship.org
Mechanisms Governing Ratiometric Fluorescence Response of this compound
The ratiometric fluorescence of DHPDS is a direct consequence of its photoacidity and the resulting excited-state proton transfer. A ratiometric sensor provides a response based on the ratio of fluorescence intensities at two different wavelengths, which offers the advantage of built-in self-calibration, minimizing errors from fluctuations in excitation intensity, probe concentration, or detection efficiency. rsc.orgmdpi.com
The mechanism for DHPDS is as follows:
Dual Excitation and Emission: DHPDS has two ground-state forms that are in equilibrium at physiological pH: the protonated (acidic) form and the deprotonated (basic) form. These two forms have distinct absorption (excitation) spectra. The protonated form absorbs maximally at a shorter wavelength, while the deprotonated form absorbs at a longer wavelength.
ESPT-Mediated Emission: Regardless of which form is initially excited, the ESPT process leads to the establishment of an excited-state equilibrium between the protonated (ROH) and deprotonated (RO⁻) species. Both of these excited species can relax to the ground state by emitting a photon.
Distinct Emission Bands: The fluorescence from ROH* occurs at a shorter wavelength (blue-green region), while the fluorescence from RO⁻* is red-shifted and occurs at a longer wavelength (green-yellow region). researchgate.net
pH-Dependent Ratio: The position of the ground-state equilibrium is dependent on the pH of the solution. In acidic conditions, the protonated form dominates, leading to stronger emission from ROH. In basic conditions, the deprotonated form dominates, resulting in stronger emission from RO⁻. The ratio of the fluorescence intensities of these two bands is therefore a sensitive and quantitative measure of the solution's pH. researchgate.net For instance, when immobilized, DHPDS shows distinct emission spectra at pH 6.2 versus pH 8.0, allowing for a clear ratiometric response. researchgate.net
Advanced Spectroscopic Techniques for Photophysical Behavior Analysis
Time-resolved fluorescence spectroscopy (TRFS) is a powerful technique for directly observing the dynamics of excited-state events that occur on very short timescales. nih.govmdpi.com Instead of measuring a constant fluorescence signal, TRFS monitors the decay of fluorescence intensity over time following excitation with a short pulse of light. nih.gov
This technique is exceptionally well-suited for studying the ESPT of DHPDS. By measuring the fluorescence decay profiles at the emission wavelengths corresponding to both the protonated (ROH) and deprotonated (RO⁻) species, one can extract critical kinetic information. For example, the decay of the ROH* emission and the corresponding rise and subsequent decay of the RO⁻* emission can be fitted to kinetic models to determine the rate constants for the forward and reverse proton transfer reactions. Furthermore, TRFS can provide the fluorescence lifetimes of the involved excited states, which are essential for a complete understanding of the photophysical cycle. nih.gov These measurements provide direct evidence of the proton transfer process and allow for a detailed characterization of its dynamics. nih.gov
Attenuated Total Reflection Surface-Enhanced Infrared Absorption Spectroscopy (ATR-SEIRAS) is a highly sensitive vibrational spectroscopy technique used to study molecular structures and reactions at interfaces. It provides detailed information about chemical bonds, molecular orientation, and intermolecular interactions, such as hydrogen bonding. researchgate.net
In the context of DHPDS, ATR-SEIRAS could be employed to investigate the mechanistic details of the proton transfer process at a solid-liquid interface. By immobilizing DHPDS on a thin metal film (typically gold or silver), one could monitor changes in the vibrational modes of the hydroxyl groups and the pyrene backbone as a function of pH or upon photoexcitation. This could reveal how the hydrogen-bonding network with surrounding water molecules changes during deprotonation. researchgate.net Such studies can provide crucial insights into the solvent's role in stabilizing the separated proton and the conjugate base, which is a key aspect of the ESPT mechanism that is not directly accessible through fluorescence methods. researchgate.net
Fluorescent Confocal Laser Scanning Microscopy (CLSM) is an advanced optical imaging technique that provides high-resolution, three-dimensional images of fluorescent samples by rejecting out-of-focus light. wikipedia.orgzeiss.com This capability, known as optical sectioning, makes it an invaluable tool for studying chemical processes in complex and spatially heterogeneous environments, such as living cells or material matrices. nih.govucc.ie
Utilizing DHPDS as a fluorescent probe, CLSM can be used to perform mechanistic studies by visualizing pH distributions and dynamics in real-time. For example, by loading cells with DHPDS, researchers can generate ratiometric images of intracellular pH, mapping the pH within different organelles or compartments. nih.gov This allows for the investigation of cellular processes that involve proton gradients or pH changes. In materials science, CLSM can be used to study the response of DHPDS embedded in a polymer film, providing insights into how the matrix affects the probe's photophysics and its sensing performance. The ability to spatially resolve the ratiometric fluorescence signal provides a powerful method for understanding the mechanistic behavior of DHPDS in applied contexts.
Table of Mentioned Compounds
Energy Transfer Processes in this compound Systems
The photophysical properties of this compound (DHPDS), a highly water-soluble and fluorescent pyrene derivative, suggest its potential utility in studying energy transfer processes. researchgate.net Although detailed experimental studies specifically investigating DHPDS as a donor or acceptor in Förster Resonance Energy Transfer (FRET) systems are not extensively documented in publicly available literature, its spectroscopic characteristics provide a basis for exploring its theoretical potential in such applications.
FRET is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor, that occurs over distances typically in the range of 1-10 nanometers. The efficiency of this process is highly dependent on the spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor, the quantum yield of the donor, the relative orientation of the donor and acceptor transition dipoles, and the distance between the donor and acceptor molecules.
Theoretical FRET Donor Capabilities:
As a fluorescent molecule, DHPDS can theoretically serve as a FRET donor. Its suitability would depend on its fluorescence quantum yield and the spectral overlap with a potential acceptor molecule. At a pH of 8.0, DHPDS exhibits an emission maximum at approximately 498 nm. sigmaaldrich.com For efficient energy transfer to occur, a suitable acceptor would need to have a significant absorption in this region of the spectrum.
Theoretical FRET Acceptor Capabilities:
Conversely, DHPDS could function as a FRET acceptor. Its absorption profile would need to overlap with the emission spectrum of a donor fluorophore. At a pH of 8.0, DHPDS has an excitation maximum at 458 nm, while at a more acidic pH of 3.0, the excitation maximum is at 405 nm. sigmaaldrich.com This pH-dependent absorption characteristic could potentially be exploited in designing pH-sensitive FRET systems.
Factors Influencing Energy Transfer with DHPDS:
Several factors would influence the efficiency of energy transfer in a hypothetical DHPDS-based FRET pair:
Spectral Overlap (J(λ)): The degree of overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor is a critical determinant of FRET efficiency.
Quantum Yield (ΦD): The fluorescence quantum yield of the donor molecule directly impacts the Förster distance (R0), which is the distance at which FRET efficiency is 50%. While specific quantitative data for DHPDS is not readily available, it is noted to share advantageous properties with its analogue, 8-hydroxypyrene-1,3,6-trisulfonate (HPTS), including a high quantum yield. researchgate.net
Distance and Orientation (r and κ2): The distance between the donor and acceptor and their relative dipole orientation are key parameters. FRET efficiency is inversely proportional to the sixth power of the distance between the donor and acceptor.
To illustrate the parameters involved in a hypothetical FRET system involving DHPDS, the following table outlines the necessary spectroscopic data. It is important to note that the values for Quantum Yield and Förster Distance are hypothetical, as specific experimental data for DHPDS in a FRET pair is not available in the reviewed literature.
| Parameter | Symbol | Hypothetical Value/Characteristic for DHPDS (as Donor) | Significance in FRET |
| Donor Excitation Wavelength (pH 8.0) | λex | 458 nm | Wavelength at which the donor is excited. |
| Donor Emission Wavelength (pH 8.0) | λem | 498 nm | Peak of the donor's fluorescence spectrum. |
| Donor Fluorescence Quantum Yield | ΦD | >0.8 (Assumed high) | Efficiency of photon emission by the donor. |
| Acceptor Absorption Wavelength | λabs | Must overlap with donor's emission | Wavelengths the acceptor can absorb. |
| Spectral Overlap Integral | J(λ) | Dependent on acceptor | Quantifies the degree of spectral overlap. |
| Förster Distance | R0 | 40 - 60 Å (Typical range) | Donor-acceptor distance for 50% FRET efficiency. |
Table 1: Hypothetical Spectroscopic Parameters for DHPDS in a FRET System
Interactive Data Table: The values in this table are based on known properties of DHPDS and typical values for similar fluorophores. Specific experimental data for DHPDS in FRET systems is needed for precise characterization.
Theoretical and Computational Investigations of 6,8 Dihydroxypyrene 1,3 Disulfonic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic structure and inherent reactivity of 6,8-dihydroxypyrene-1,3-disulfonic acid (DHPDS). While specific computational studies exclusively targeting DHPDS are not extensively documented in publicly accessible literature, the theoretical principles and methods applied to its close analog, 8-hydroxypyrene-1,3,6-trisulfonate (HPTS or pyranine), provide a robust framework for elucidating the properties of DHPDS.
Furthermore, these calculations can map the molecular electrostatic potential (MEP), which illustrates the charge distribution and predicts sites susceptible to electrophilic or nucleophilic attack. For DHPDS, the MEP would highlight the acidic nature of the hydroxyl protons and the electron-rich regions of the pyrene (B120774) ring system.
Reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's resistance to changes in its electron distribution and its propensity to accept electrons, offering insights into its behavior in chemical reactions.
Calculated Molecular Properties of this compound Below is a table of computed descriptors for DHPDS, sourced from public chemical databases. nih.gov
| Property | Value |
| Molecular Weight | 394.4 g/mol |
| Exact Mass | 393.98170962 Da |
| Heavy Atom Count | 26 |
| Rotatable Bond Count | 2 |
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 8 |
| Topological Polar Surface Area | 166 Ų |
Computational Modeling of Excited-State Proton Transfer Pathways and Energetics
The photophysical behavior of DHPDS is dominated by excited-state proton transfer (ESPT), a process that is significantly enhanced upon photoexcitation. Computational modeling is indispensable for mapping the intricate pathways and energetics of this ultrafast phenomenon. Due to the presence of two hydroxyl groups, DHPDS can potentially undergo a sequential or concerted double proton transfer.
Ab initio molecular dynamics (AIMD) simulations, particularly within a quantum mechanics/molecular mechanics (QM/MM) framework, are powerful tools for modeling ESPT in solution. nih.gov In such a model, the DHPDS molecule and its immediate interacting solvent molecules (the QM region) are treated with a high level of quantum theory, while the bulk solvent (the MM region) is described using classical force fields. nih.gov This approach allows for the dynamic simulation of the proton transfer event, capturing the crucial role of the surrounding solvent in mediating the process.
For the analogous compound HPTS, AIMD simulations have shown that upon electronic excitation, specific low-frequency skeletal vibrations of the pyrene ring are activated. researchgate.net These motions are proposed to "gate" the ESPT by modulating the distance between the proton donor and acceptor, thus facilitating the transfer. researchgate.net A similar mechanism is anticipated for DHPDS, where vibrational modes involving the pyrene backbone would play a preparatory role in positioning the hydroxyl protons for transfer to nearby water molecules or other proton acceptors.
Potential energy surfaces (PESs) for both the ground (S₀) and first excited (S₁) states can be constructed using computational methods. researchgate.netnih.govrsc.org By calculating the energy of the system as a function of the O-H bond distance and the distance between the proton and the acceptor, a reaction coordinate for proton transfer can be defined. The calculated PES for the S₁ state of a photoacid like DHPDS would be expected to show a significantly lower energy barrier for proton transfer compared to the S₀ state, explaining the dramatic increase in acidity upon photoexcitation. researchgate.netnih.govrsc.org For DHPDS, the PES would be more complex, with multiple coordinates corresponding to the transfer of each of the two protons.
Simulation of Molecular Interactions and Environmental Effects on this compound
The photophysical properties of DHPDS are highly sensitive to its local environment. Molecular dynamics (MD) simulations are employed to investigate the interactions between DHPDS and its surroundings, such as solvent molecules or biological macromolecules, and to understand how these interactions modulate its behavior.
In aqueous solution, MD simulations can reveal the detailed structure of the hydration shells around the DHPDS molecule. The arrangement of water molecules, particularly around the hydroxyl and sulfonate groups, is critical for both ground-state acidity and excited-state proton transfer. Simulations of HPTS have highlighted the importance of a "water bridge" in facilitating the proton shuttle from the hydroxyl group to the bulk solvent. rsc.org For DHPDS, simulations would be expected to show complex and dynamic hydrogen-bonding networks involving both hydroxyl groups, the sulfonate groups, and surrounding water molecules. These networks are not static, and their fluctuations, occurring on picosecond and even femtosecond timescales, can create transient pathways that promote ESPT. rsc.org
Theoretical Approaches for Predicting Spectroscopic Signatures and Photophysical Properties
Computational chemistry provides a powerful toolkit for predicting and interpreting the spectroscopic signatures of molecules like DHPDS. Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the energies of electronic transitions, which correspond to the absorption of light. rsc.org
By performing TD-DFT calculations, one can predict the absorption spectrum of DHPDS in its different protonation states. The calculations would be expected to show distinct absorption maxima for the fully protonated form (H₂A), the mono-anion (HA⁻), and the di-anion (A²⁻), corresponding to the different species present at various pH values. These predicted spectra can be directly compared with experimental measurements to validate the computational model. For the related compound HPTS, the calculated absorption peaks for its protonated (ROH) and deprotonated (RO⁻) forms are in good agreement with experimental data. nih.govacs.org
Furthermore, TD-DFT can be used to calculate the energies of the excited states and predict the fluorescence emission wavelengths. By optimizing the geometry of the molecule in its first excited state (S₁), one can calculate the energy difference between the S₁ minimum and the ground state (S₀) at that geometry, which corresponds to the energy of the emitted photon. This allows for the prediction of the fluorescence spectra for both the protonated and deprotonated forms of DHPDS. A key feature of photoacids is the large Stokes shift (the difference between the absorption and emission maxima) of the protonated form, which arises from the rapid deprotonation in the excited state. Computational models can quantify this shift and explain its origins in terms of the electronic and structural rearrangements that occur upon excitation and subsequent proton transfer.
Predicted Spectroscopic Properties of Pyranine (B1669890) Analogs The following table summarizes typical absorption and emission wavelengths for pyranine (HPTS), which serves as a model for the spectroscopic behavior of DHPDS. nih.govacs.org
| Species | Absorption λ_max (nm) | Emission λ_max (nm) |
| Protonated Form (ROH) | ~405 | ~445 |
| Deprotonated Form (RO⁻) | ~460 | ~510 |
Development of Theoretical Frameworks for Acid-Base Equilibria in Excited States
The acidity of DHPDS increases by several orders of magnitude upon photoexcitation, a phenomenon that can be explained and quantified using theoretical frameworks. The Förster cycle is a thermodynamic model that relates the change in acidity to the electronic transition energies of the acidic (HA) and basic (A⁻) forms of the molecule. acs.org
The pKa in the ground state (pKa) and the excited state (pKa*) are related by the following equations:
ΔG = 2.303 RT pKa ΔG* = 2.303 RT pKa*
where ΔG and ΔG* are the free energy changes for dissociation in the ground and excited states, respectively, and R and T are the gas constant and temperature. The Förster cycle connects these quantities to the energies of the 0-0 electronic transitions (the energy difference between the lowest vibrational levels of the ground and excited electronic states) for the acidic (E₀₋₀(HA)) and basic (E₀₋₀(A⁻)) forms:
pKa* = pKa - (E₀₋₀(HA) - E₀₋₀(A⁻)) / (2.303 RT)
Quantum chemical calculations can provide the necessary data to apply the Förster cycle. The 0-0 transition energies can be calculated with high accuracy using methods like TD-DFT. By computing these energies for the different protonation states of DHPDS, one can predict its excited-state pKa values. For DHPDS, this would involve calculating the transition energies for the H₂A, HA⁻, and A²⁻ species to determine the two excited-state acidity constants, pKa₁* and pKa₂*.
More advanced theoretical approaches move beyond the thermodynamic picture of the Förster cycle to model the kinetics of the proton transfer reaction directly. acs.org These models often involve calculating the potential energy barriers for the forward (dissociation) and reverse (recombination) proton transfer reactions in the excited state. The rates of these processes determine the observed fluorescence quantum yields and lifetimes of the different emitting species. Machine learning approaches are also emerging as a powerful tool for the prediction of pKa values, leveraging large datasets of known acidities to train models that can accurately predict the pKa of new compounds based on their molecular structure. nih.govsemanticscholar.org Such methods could be applied to DHPDS and its derivatives to rapidly screen for compounds with desired photoacidic properties.
Experimentally Determined pKa Values for DHPDS sigmaaldrich.com
| Parameter | Value |
| pKa₁ | 7.33 |
| pKa₂ | 8.53 |
Supramolecular Chemistry and Host Guest Interactions Involving 6,8 Dihydroxypyrene 1,3 Disulfonic Acid
Research on the Formation of Supramolecular Adducts with Macrocyclic Complexes
Research into the supramolecular chemistry of pyrene (B120774) derivatives has revealed their capacity to form stable adducts with various macrocyclic hosts, such as cyclodextrins, calixarenes, and cucurbiturils. While specific studies on 6,8-dihydroxypyrene-1,3-disulfonic acid are limited, the behavior of analogous sulfonated pyrene compounds provides significant insights into the potential interactions of DHPDS.
For instance, studies on the interaction between cationic pyrene derivatives and sulfated β-cyclodextrin have demonstrated the formation of distinct supramolecular assemblies. In one such study, 1-pyrene methyl amine (PMA), a cationic pyrene derivative, was shown to form ground-state aggregates upon interaction with sulfated β-cyclodextrin (SCD). This induced aggregation is a departure from the typical inclusion complex formation where the macrocycle encapsulates a single guest molecule to prevent self-aggregation acs.org. The formation of these adducts is highly sensitive to external stimuli, suggesting potential applications in sensing acs.org.
Similarly, the interaction of pyrene and its derivatives with cyclodextrins has been shown to result in various inclusion modes. X-ray crystallography studies of β-cyclodextrin complexes with pyrene in the presence of co-guests like cyclohexanol (B46403) and n-octanol have revealed novel inclusion geometries, highlighting the versatility of these host-guest systems acs.org. The formation of such complexes is a strong indication that DHPDS, with its pyrene core, would also engage in inclusion phenomena with cyclodextrins.
Calixarenes, with their tunable cavities and potential for functionalization, are another important class of macrocyclic hosts. Research on water-soluble sulfonated calix[n]arenes has shown their ability to bind a variety of guest molecules, including dyes with structural similarities to DHPDS nih.gov. The binding is often driven by a combination of electrostatic and hydrophobic interactions. For example, a pyranoflavylium dye has been shown to form stable complexes with sulfonated calix[n]arenes, with association constants in the range of 10³ to 10⁴ M⁻¹ nih.gov. This suggests that the sulfonated and hydroxylated pyrene core of DHPDS would be a suitable guest for sulfonated calixarenes.
Role of Hydrophobic Interactions in Directing Supramolecular Assembly and Complexation
Hydrophobic interactions are a primary driving force in the formation of supramolecular assemblies involving pyrene derivatives in aqueous environments. The large, nonpolar surface area of the pyrene core of DHPDS is poorly solvated by water, leading to a thermodynamic penalty. The encapsulation of this hydrophobic moiety within the cavity of a macrocyclic host, or its association with other pyrene molecules, releases ordered water molecules from its surface, resulting in a favorable increase in entropy.
The inclusion of pyrene within the hydrophobic cavity of β-cyclodextrin is a classic example of this effect. The interior of the cyclodextrin (B1172386) torus provides a nonpolar environment that is energetically more favorable for the pyrene guest than the surrounding aqueous medium. This hydrophobic effect is a key factor in the formation of stable 1:1 or 1:2 host-guest complexes between pyrene and β-cyclodextrin researchgate.net.
In the case of DHPDS, the presence of hydrophilic hydroxyl and sulfonate groups at the periphery of the pyrene core does not eliminate the hydrophobic character of the aromatic system. These groups enhance water solubility while the pyrene core retains its tendency to escape the aqueous environment. This amphiphilic nature can lead to complex self-assembly behaviors or specific orientations within a host cavity, where the hydrophobic part is shielded from water while the hydrophilic groups remain exposed to the solvent or interact with the host's exterior.
Furthermore, hydrophobic interactions can drive the aggregation of guest molecules, as seen in the case of 1-pyrene methyl amine with sulfated β-cyclodextrin acs.org. In this system, the hydrophobic pyrene units of adjacent molecules associate with each other, facilitated by the macrocycle which brings them into close proximity.
Quantitative Characterization of Molecular Recognition and Binding Affinities
The strength of the interaction between a host and a guest molecule is quantified by the binding constant (Kₐ), which is a measure of the equilibrium between the free components and the supramolecular complex. Various techniques are employed to determine these binding affinities, including UV-vis and fluorescence spectroscopy, isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy.
For pyrene derivatives, fluorescence spectroscopy is a particularly powerful tool due to the sensitivity of pyrene's emission to its local environment. The formation of a host-guest complex can lead to changes in fluorescence intensity, wavelength shifts, and alterations in the excited-state lifetime, all of which can be used to calculate the binding constant. For example, the binding of a phenylpyridinium styryl fluorescent dye with cucurbit rsc.orguril was determined to have a high stability constant of 6.0 × 10⁶ M⁻¹ through fluorescence titration experiments nih.gov.
Isothermal titration calorimetry provides a direct measurement of the heat released or absorbed during the binding process, allowing for the determination of the binding constant, enthalpy (ΔH), and entropy (ΔS) of the interaction. This provides a complete thermodynamic profile of the host-guest complexation. For instance, ITC has been used to determine the thermodynamic parameters for the binding of peptides to protein domains, revealing the enthalpic and entropic contributions to the binding affinity nih.gov.
NMR spectroscopy can also be used to determine binding constants by monitoring the chemical shift changes of the host or guest protons upon complexation. Titration experiments, where the concentration of one component is systematically varied while the other is held constant, allow for the fitting of the data to a binding isotherm to extract the binding constant. This method has been successfully used to determine the binding constants for the inclusion complexes of the neurotoxin tetramethylenedisulfotetramine (B181443) with β-cyclodextrin, yielding a Kₐ of 537 ± 26 M⁻¹ nih.gov.
While specific binding data for DHPDS with a range of macrocycles is not yet available in the literature, the table below presents typical binding affinities for related pyrene derivatives and other guest molecules with common macrocyclic hosts, illustrating the range of interaction strengths that can be expected.
| Host | Guest | Binding Constant (Kₐ, M⁻¹) | Technique |
| Sulfonated Calix acs.orgarene | Pyranoflavylium Dye | ~10³ - 10⁴ | UV-vis Spectroscopy |
| β-Cyclodextrin | Tetramethylenedisulfotetramine | 537 ± 26 | NMR Spectroscopy nih.gov |
| Cucurbit rsc.orguril | Phenylpyridinium Styryl Dye | 6.0 × 10⁶ | Fluorescence Spectroscopy nih.gov |
| Sulfated β-Cyclodextrin | 1-Pyrene Methyl Amine | - | Spectroscopic Methods acs.org |
Note: The binding constant for the sulfated β-cyclodextrin system was not explicitly quantified in the reference but was shown to lead to induced aggregation.
Spectroscopic Probing of Supramolecular Architectures and Dynamic Processes
Spectroscopic techniques are indispensable for elucidating the structure and dynamics of supramolecular assemblies involving DHPDS and its analogs. NMR spectroscopy, in particular, provides detailed information about the geometry of host-guest complexes in solution. Two-dimensional NMR techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY), can identify through-space interactions between protons of the host and the guest, confirming the inclusion of the guest within the host cavity and revealing its orientation nih.gov. For example, ROESY experiments have confirmed the close proximity of the methylene (B1212753) protons of tetramethylenedisulfotetramine to the interior protons (H3 and H5) of the β-cyclodextrin cavity nih.gov.
Fluorescence spectroscopy is another key technique for probing these systems. The emission spectrum of pyrene is well-known for its sensitivity to the polarity of the microenvironment and for the formation of excimers (excited-state dimers) at high local concentrations. Upon inclusion in a hydrophobic macrocyclic cavity, the fluorescence of a pyrene derivative often shows a blue shift and an increase in quantum yield due to the nonpolar environment and restricted molecular motion. The quenching of pyrene fluorescence by external quenchers can also be used to study the accessibility of the guest molecule when it is part of a supramolecular complex rsc.orgnih.gov.
The induced aggregation of 1-pyrene methyl amine by sulfated β-cyclodextrin was clearly demonstrated by the emergence of a new, broad emission band at a longer wavelength, which is characteristic of pyrene aggregates acs.org. This spectroscopic evidence was crucial in distinguishing aggregation from simple 1:1 inclusion.
UV-vis absorption spectroscopy can also provide evidence for host-guest complex formation. Changes in the absorption spectrum of the guest molecule upon addition of the host, such as shifts in the absorption maxima or changes in the molar absorptivity, can be indicative of complexation. The formation of aggregates of pyrene in the presence of β-cyclodextrin has been observed through changes in the UV-vis spectra researchgate.net.
Influence of Ionic Interactions and Hydrogen Bonding on Supramolecular Systems
In addition to hydrophobic interactions, ionic interactions and hydrogen bonding play a crucial role in the formation and stability of supramolecular systems involving DHPDS. The two sulfonate groups on the DHPDS molecule are negatively charged at neutral pH, while the two hydroxyl groups can act as both hydrogen bond donors and acceptors.
Ionic interactions are particularly important when DHPDS interacts with charged macrocycles or in the presence of salts. For example, the interaction between the cationic 1-pyrene methyl amine and the anionic sulfated β-cyclodextrin is strongly influenced by electrostatic attraction acs.org. This charge neutralization is believed to be a key factor in promoting the aggregation of the pyrene derivative on the surface of the cyclodextrin acs.org. The stability of such complexes is often sensitive to the ionic strength of the solution, as the added salt ions can screen the electrostatic interactions.
Hydrogen bonding can contribute significantly to the binding affinity and selectivity of host-guest complexation. The hydroxyl groups of DHPDS can form hydrogen bonds with appropriate functional groups on the macrocyclic host, such as the ether oxygens or hydroxyl groups on the rim of a cyclodextrin, or the carbonyl portals of a cucurbituril. While the pyrene core may be encapsulated within the hydrophobic cavity, the hydroxyl and sulfonate groups can engage in specific hydrogen bonding and ionic interactions at the rim of the host, leading to a well-defined orientation of the guest molecule.
Applications of 6,8 Dihydroxypyrene 1,3 Disulfonic Acid in Advanced Sensing Technologies
Fundamental Research in Fluorescent pH Sensors and Optodes
6,8-Dihydroxypyrene-1,3-disulfonic acid (DHPDS), and its closely related analogue 8-hydroxypyrene-1,3,6-trisulfonate (HPTS), are highly water-soluble fluorescent probes extensively utilized in the development of pH sensors and optodes. Their utility stems from their pH-dependent fluorescence characteristics, high quantum yield, and general lack of toxicity. These pyranine (B1669890) derivatives have become invaluable tools in various fields, from analytical chemistry to cell biology, for the precise determination of pH in a multitude of environments.
Ratiometric pH Sensing Principles and Optimization
The core principle behind the use of DHPDS and HPTS in pH sensing is their ability to facilitate ratiometric measurements. Unlike sensors that rely on the change in fluorescence intensity at a single wavelength, which can be affected by probe concentration, photobleaching, and instrumental fluctuations, ratiometric sensors utilize the ratio of fluorescence intensities at two different wavelengths. This approach provides a more robust and reliable measurement of pH.
HPTS, for instance, exhibits pH-dependent absorption and excitation spectra. researchgate.net It can be excited at two different wavelengths, approximately 405 nm (corresponding to the protonated form) and 450 nm (corresponding to the deprotonated form), while emitting at a single wavelength around 510 nm. researchgate.net The ratio of the fluorescence intensities obtained from these two excitation wavelengths correlates directly with the pH of the surrounding medium. researchgate.net This dual-excitation, single-emission characteristic is a hallmark of its ratiometric sensing capability.
DHPDS possesses two pH-sensitive hydroxyl groups, which provides it with dual excitation and dual emission properties. researchgate.net This allows for a ratiometric normalization of the sensor signal, leading to high-performance pH measurements. A study on a DHPDS-based fluorosensor demonstrated a linear correlation between the logarithm of the ratiometric signal and pH within the range of 6 to 9. researchgate.net The precision of this sensor was found to be comparable to, and in some instances better than, commercially available pH electrodes.
The optimization of sensors based on these compounds often involves their immobilization on various substrates, such as silica (B1680970) microparticles or in hydrogel layers, to create stable and reusable optodes. hku.hk The immobilization strategy is crucial as it can influence the sensitivity and stability of the sensor. hku.hk Research has focused on noncovalent immobilization methods that preserve the intrinsic pH sensitivity of the dye molecules. hku.hk
Table 1: Ratiometric Properties of HPTS-based pH Sensors
| Property | Value | Reference |
|---|---|---|
| Excitation Wavelength 1 | ~405 nm | researchgate.net |
| Excitation Wavelength 2 | ~450 nm | researchgate.net |
| Emission Wavelength | ~510 nm | researchgate.net |
| pKa in aqueous buffer | ~7.3 | researchgate.net |
| Optimal pH sensing range | 5.5 - 8.5 |
Microscopic and Macroscopic pH Imaging Methodologies
The bright fluorescence and ratiometric properties of HPTS make it an excellent candidate for both microscopic and macroscopic pH imaging. These methodologies allow for the visualization of pH distribution in complex biological and environmental samples.
At the microscopic level, confocal laser scanning microscopy (CLSM) is a powerful technique used in conjunction with HPTS to obtain high-resolution spatial and temporal information about intracellular pH. HPTS can be loaded into cells, where it can be used to measure the pH of different compartments, such as the cytoplasm and endosomal/lysosomal organelles. By acquiring images at the two excitation wavelengths of HPTS and calculating the pixel-by-pixel intensity ratio, a quantitative pH map of the cell can be generated. This has been instrumental in studying cellular processes that are regulated by pH, such as endocytosis.
Fluorescence lifetime imaging microscopy (FLIM) is another advanced microscopic technique that can be used for pH sensing. While often employed with protein-based sensors, the principle of using changes in fluorescence lifetime to determine pH can be applied to dyes like HPTS. FLIM offers advantages over traditional ratiometric imaging as it is independent of probe concentration and less susceptible to photobleaching.
On a macroscopic scale, HPTS-based sensors are used to image pH over larger areas. For instance, they can be incorporated into planar optodes (sensor foils) to visualize pH distributions in sediments, biofilms, or on surfaces. These imaging techniques are crucial for understanding biogeochemical processes and the metabolic activity of microbial communities.
Quantification of Local pH Gradients in Heterogeneous Systems
Heterogeneous systems, such as biofilms, are characterized by complex structures and the presence of localized chemical gradients. The metabolic activity of microorganisms within a biofilm can lead to the formation of steep pH gradients, which play a critical role in the physiology and antibiotic resistance of the biofilm community.
Fluorescent nanosensors and microsensors based on HPTS and other pH-sensitive dyes are powerful tools for quantifying these local pH gradients. hku.hk These sensors can be dispersed within the biofilm matrix, allowing for real-time, three-dimensional mapping of pH with high spatial resolution. For example, ratiometric imaging with these nanosensors has been used to visualize pH variations in biofilms of opportunistic pathogens like Pseudomonas aeruginosa and oral pathogens such as Streptococcus mutans.
Studies have shown that upon the addition of a sugar source, the pH within dental biofilms can drop significantly, creating acidic microenvironments that contribute to tooth decay. Two-photon excitation microscopy combined with fluorescence lifetime imaging has been employed to measure these pH gradients deep within biofilms, revealing microcolonies with pH values below 3.0 adjacent to areas with much higher pH. These detailed measurements of local pH gradients provide invaluable insights into the chemical microenvironment of biofilms and its impact on microbial behavior.
Table 2: Research Findings on HPTS for pH Gradient Quantification in Biofilms
| Biofilm Model | Methodology | Key Finding | Reference |
|---|---|---|---|
| P. aeruginosa and S. mutans | Ratiometric fluorescent nanosensors | Real-time 3D pH variation, detection of sugar metabolism | |
| Dental plaque biofilm | Two-photon excitation microscopy and FLIM | Visualization of steep pH gradients with microcolonies below pH 3.0 | |
| Polymicrobial oral biofilm | Confocal ratiometric imaging | Average pH of ~7.0 at 5 µm depth and ~6.0 at 70 µm depth |
Probing Molecular Interactions and Dynamic Biological Processes
Beyond its application in pH sensing, the fluorescence properties of this compound and its analogues can be harnessed to investigate molecular interactions and dynamic processes in biological systems. The sensitivity of its fluorescence to the local environment makes it a valuable probe for studying the structure and function of biomolecules.
Investigations into DNA Binding Mechanisms
Currently, there is a lack of specific research in the available scientific literature detailing the use of this compound or its common analogue HPTS for the direct investigation of DNA binding mechanisms. While fluorescence spectroscopy is a common technique for studying DNA-ligand interactions, and other pyrimidine (B1678525) derivatives have been explored in this context, the application of this specific compound for such purposes has not been reported.
Analysis of Protein Interactions and Conformational Changes
The fluorescence of pyranine (HPTS) is sensitive to its local environment, a property that can be exploited to study protein interactions and conformational changes. Changes in the polarity of the environment, for example, upon binding of the probe to a protein or a change in the protein's structure, can lead to shifts in the fluorescence emission spectrum or changes in the fluorescence lifetime.
HPTS can be used as an excited-state proton transfer (ESPT) probe to track structural transitions in proteins. The efficiency of proton transfer from the excited probe to its surroundings is influenced by the hydration and accessibility of the probe's location on the protein surface. Therefore, conformational changes that alter the local water structure or the accessibility of the probe can be detected as changes in its fluorescence decay kinetics.
For instance, the binding of a ligand to a protein can induce a conformational change that alters the microenvironment of an HPTS molecule non-covalently associated with the protein, leading to a measurable change in its fluorescence signal. This approach can be used to monitor protein-ligand binding and to characterize the associated structural rearrangements.
Furthermore, fluorescence quenching and enhancement are common phenomena used to study protein interactions. If the binding of a molecule to a protein in the vicinity of an HPTS probe leads to quenching or enhancement of the probe's fluorescence, this can be used to quantify the binding affinity and kinetics of the interaction. While intrinsic protein fluorescence (from tryptophan and tyrosine residues) is often used for this purpose, external probes like HPTS can provide complementary information, especially in proteins with low or no intrinsic fluorescence.
Development of Sensors for Specific Biomolecules and Ions
While research directly employing this compound for the detection of specific biomolecules and ions is an emerging area, the broader family of pyranine derivatives, particularly its close analog 8-hydroxypyrene-1,3,6-trisulfonate (HPTS), provides a strong precedent for such applications. The underlying principle of these sensors often involves the modulation of the fluorophore's emission in the presence of a specific analyte. This can occur through various mechanisms, including fluorescence quenching, enhancement, or ratiometric changes upon binding.
Ion Sensing:
The fluorescence of pyranine and its derivatives is known to be sensitive to the presence of certain metal ions. For instance, HPTS has been investigated for its response to mono-, di-, and trivalent cations. nih.gov The interaction with metal ions can lead to a quenching of the fluorescence signal, a phenomenon that can be harnessed for quantitative detection. Studies have shown that HPTS can be used for the quantification of trivalent cations like gadolinium (Gd³⁺) with a limit of detection in the micromolar range. nih.gov The fluorescence quenching can be attributed to processes such as electron transfer or the formation of a non-fluorescent complex between the dye and the ion. While specific studies on DHPDS for a wide range of ions are not extensively documented, its structural similarity to HPTS suggests its potential for similar applications. The presence of two hydroxyl groups in DHPDS could potentially offer different binding affinities and selectivities for various metal ions.
Biomolecule Sensing:
The development of sensors for biomolecules using pyranine derivatives often involves their conjugation with a recognition element that specifically binds to the target molecule. A common strategy for glucose sensing, for example, involves the use of boronic acid-functionalized quenchers in conjunction with a fluorescent dye like HPTS. glpbio.comacs.org In such systems, the boronic acid moiety binds to the diol groups of glucose. This interaction can disrupt the quenching of the pyranine derivative's fluorescence, leading to a "turn-on" signal that is proportional to the glucose concentration.
For the detection of proteins like human serum albumin (HSA), fluorescent probes are designed to exhibit a change in their emission upon binding to specific sites on the protein. While various fluorophores have been explored for this purpose, the principle of designing pyranine-based probes that can selectively bind to albumin and signal this event through a change in fluorescence is a viable approach. researchgate.netmdpi.com The design of such probes often focuses on creating a molecule that experiences a change in its electronic environment or rotational freedom upon binding to the protein, thereby altering its fluorescence properties.
The table below summarizes the sensing principles and performance of sensors based on pyranine derivatives for various analytes, illustrating the potential for DHPDS in these areas.
| Analyte | Sensing Principle | Fluorophore System | Typical Performance Metric |
| Metal Ions (e.g., Gd³⁺) | Fluorescence Quenching | HPTS | Limit of Detection: 6.32 µM nih.gov |
| Glucose | Reversal of Fluorescence Quenching | HPTS with boronic acid-functionalized viologen | "Turn-on" fluorescence response glpbio.com |
| Human Serum Albumin (HSA) | Fluorescence Enhancement upon Binding | Various pyrene-conjugated probes | Significant fold-increase in fluorescence intensity researchgate.net |
Environmental Monitoring and Process Control Applications
The robust and sensitive nature of this compound makes it a valuable tool for applications in environmental monitoring and industrial process control, particularly for pH measurements in complex systems.
Measurement of pH in Complex Aqueous Matrices
DHPDS has been successfully utilized as the core component of a high-performance ratiometric pH optode, a type of optical sensor. nih.gov A key advantage of DHPDS is its possession of two pH-sensitive hydroxyl groups, which facilitates a dual excitation and dual emission profile. This ratiometric capability is crucial for accurate measurements in complex matrices as it allows for the normalization of the sensor signal, making it less susceptible to fluctuations in dye concentration, light source intensity, and detector sensitivity.
The sensor exhibits a linear correlation between the logarithm of the fluorescence intensity ratio and pH over a wide range, typically from pH 6 to 9. nih.gov Research has demonstrated the high precision of DHPDS-based fluorosensors, with a pooled standard deviation of 0.0057 pH units across a range of pH values, which is comparable to that of commercial pH electrodes. nih.gov
A significant advantage of the DHPDS-based sensor is its retained sensitivity in solutions with varying ionic strengths. While the performance of traditional pH electrodes can be significantly affected by changes in ionic strength, the ratiometric signal of the DHPDS sensor maintains its sensitivity to pH changes. nih.gov This property is particularly valuable for applications in environments with fluctuating salinity, such as estuaries or industrial effluents. The table below details the performance characteristics of a DHPDS-based pH fluorosensor.
| Parameter | Value/Characteristic |
| pH Range | 6 - 9 |
| Excitation Wavelengths (λex) | 420 nm and 470 nm |
| Emission Wavelengths (λem) | 462 nm and 498 nm |
| Precision (Pooled Standard Deviation) | 0.0057 pH units |
| Effect of Ionic Strength (10-700 mM) | Retained sensitivity to pH |
Chemical Process Monitoring in Bioreactor Environments
The real-time monitoring of critical process parameters is essential for optimizing productivity and ensuring product quality in bioreactors. The use of fluorescent probes for non-invasive, continuous monitoring offers significant advantages over traditional sampling and offline analysis. While the direct application of DHPDS in bioreactors is an area of active development, the principles established with similar fluorescent pH indicators, such as HPTS, are highly relevant.
Fluorescent pH sensors can be integrated into bioreactors, for instance, through fiber-optic probes. These sensors can provide continuous and accurate pH measurements during fermentation processes. The ability of DHPDS-based sensors to function reliably in complex media with varying ionic strengths makes them particularly suitable for bioreactor environments, where the composition of the culture medium can change significantly over time due to cellular metabolism.
Furthermore, the development of robust and sterilizable sensor matrices is crucial for bioreactor applications. DHPDS can be immobilized within a polymer matrix to create a stable and reusable sensor that can withstand the conditions within a bioreactor. The non-invasive nature of optical sensing also minimizes the risk of contamination. The continuous data provided by such sensors can be used for automated process control, allowing for timely adjustments to maintain optimal growth conditions for the cultured cells.
Integration of 6,8 Dihydroxypyrene 1,3 Disulfonic Acid in Functional Materials
Fabrication of Fluorescent Nanoparticles and Advanced Nanomaterials
The encapsulation of fluorescent dyes like DHPDS into nanoparticles creates bright, photostable, and biocompatible probes for bioimaging and sensing. mdpi.com While specific reports on the fabrication of nanoparticles exclusively from 6,8-dihydroxypyrene-1,3-disulfonic acid are not prevalent, the principles for creating dye-doped silica (B1680970) nanoparticles (SiNPs) are well-established and applicable. mdpi.commdpi.com
The general approach involves trapping dye molecules within a silica matrix during nanoparticle synthesis. nih.gov Two common methods are the Stöber method and the reverse microemulsion method. researchgate.net For a highly water-soluble and anionic dye like DHPDS, the reverse microemulsion method is particularly suitable. In this technique, aqueous droplets containing the dye are dispersed in an oil phase, creating a stable microemulsion. A silica precursor, such as tetraethyl orthosilicate (B98303) (TEOS), is then added. The precursor hydrolyzes at the water-oil interface, leading to the formation of a silica shell that encapsulates the dye-containing aqueous core. nih.gov
To enhance dye loading and prevent leakage of anionic dyes, a cationic polyelectrolyte can be used as a bridge, interacting with both the anionic dye and the forming silica matrix. nih.gov This strategy not only improves the stability of the final nanoparticles but also ensures a higher concentration of the fluorophore, leading to brighter nanoparticles. researchgate.net The silica shell serves to protect the encapsulated DHPDS from external quenchers and photodegradation, significantly enhancing its photostability compared to the free dye in solution. mdpi.com
These DHPDS-doped nanoparticles would be expected to retain the intrinsic pH-sensitive fluorescence of the dye, making them excellent candidates for ratiometric pH sensing in biological systems. nanomedicinelab.com The amplified optical signal from thousands of dye molecules within a single nanoparticle would provide a significant improvement in analytical sensitivity. researchgate.net
Incorporation into Polymeric Matrices for Tunable Material Properties
The integration of DHPDS into polymeric matrices allows for the development of functional materials where the optical properties of the dye are combined with the structural and mechanical properties of the polymer. This incorporation can be achieved through non-covalent dispersion or covalent attachment. rsc.org
A key application for such materials is in the creation of optical sensors. By embedding DHPDS into a polymer film, its accessibility to analytes can be controlled, and its fluorescence response can be modulated by the polymer's microenvironment. rsc.org For example, a study involving the similar compound 8-hydroxypyrene-1,3,6-trisulfonate (HPTS) demonstrated that covalent attachment to an amino cellulose (B213188) acetate (B1210297) matrix resulted in a sensor material with minimal dye leakage, suitable for long-term pH measurements. scispace.com A similar strategy could be employed for DHPDS, using its sulfonate or hydroxyl groups for covalent linkage to functionalized polymers.
The resulting functionalized polymer would possess tunable properties. The inherent pH sensitivity of DHPDS means that the fluorescence of the polymer matrix would change in response to pH variations. nanomedicinelab.com This could be exploited to create materials that optically report on the chemical environment or to fabricate hydrogels whose properties might be modulated by pH-triggered changes in intermolecular forces. The choice of polymer is crucial, as its partitioning properties (e.g., hydrophilicity, polarity) can selectively determine the type and amount of analyte that permeates the matrix to interact with the embedded DHPDS. rsc.org
| Polymer Matrix Type | Potential Incorporation Method | Tunable Property | Application |
| Hydrophilic Hydrogel | Covalent attachment or physical entrapment | pH-responsive fluorescence, swelling behavior | Biosensors, smart drug delivery |
| Amino Cellulose Acetate | Covalent attachment | pH-responsive fluorescence | Reusable pH sensor films |
| Polyurethane | Physical dispersion | Vapoluminescence (analyte-dependent fluorescence) | Chemical vapor sensors |
Development of Thin Films and Coatings for Integrated Sensor Platforms
DHPDS can be used to create functional coatings and thin films for integrated sensor platforms. scispace.com Its ability to be immobilized on surfaces like glass slides makes it suitable for fabricating planar optical sensors. scispace.com These sensor films can be developed using techniques such as spray pyrolysis, spin coating, or layer-by-layer assembly, where DHPDS is either physically adsorbed or covalently bound to the substrate or a matrix material.
For instance, DHPDS can be applied as a coating for microspheres or other substrates to create surfaces with specific properties for cell culture or analytical chemistry. scispace.com When integrated into a thin film, the pH-sensitive fluorescence of DHPDS can be harnessed for real-time monitoring of pH changes in the surrounding medium. nanomedicinelab.com Such a sensor platform would be highly valuable in biological research and environmental monitoring.
The development of these platforms often involves embedding the dye within a transparent, stable, and permeable matrix, such as a sol-gel or a polymer, which is then deposited as a thin film. rsc.org The matrix serves to immobilize the dye, prevent leaching, and provide mechanical stability, while allowing the analyte to diffuse and interact with the sensing molecules. rsc.org The response time and sensitivity of such sensors are critically dependent on the thickness and permeability of the thin film. scispace.com
Graphene Functionalization and Studies on Exfoliation Mechanisms
The planar aromatic structure of the pyrene (B120774) core in DHPDS allows it to interact strongly with the basal plane of graphene through non-covalent π-π stacking interactions. This property has been exploited for the liquid-phase exfoliation of graphite (B72142) into graphene sheets. researchgate.net In this process, molecules like DHPDS act as surfactants or "molecular wedges" that intercalate between the layers of graphite, overcoming the van der Waals forces holding them together and facilitating their separation into individual or few-layer graphene sheets. researchgate.net
A systematic study compared the graphene exfoliation efficiency of several pyrene sulfonic acid derivatives, including DHPDS (referred to as PS2 in the study). researchgate.net The research combined experimental techniques (optical absorption, Raman spectroscopy, Atomic Force Microscopy) with molecular dynamics calculations to understand the graphene-dye interaction. researchgate.net
It was found that while DHPDS was an effective agent for exfoliating graphene, its efficiency was influenced by its molecular structure. The study concluded that molecular asymmetry and a large dipole moment promote the initial adsorption of the dye onto the graphene surface. The dipole facilitates a "sliding" mechanism where the dye molecule displaces water molecules between its aromatic core and the graphene sheet, enhancing the interaction. researchgate.net However, the long-term stability of the resulting graphene dispersion was found to depend more on colloidal stabilization rather than the molecular charge or dipole of the exfoliating agent. researchgate.net
The functionalization of graphene with DHPDS not only aids in its exfoliation and dispersion in water but also imparts the fluorescent properties of the dye to the graphene sheets, creating a hybrid nanomaterial with potential applications in bioimaging and sensing.
| Pyrene Derivative (from study) | Number of Sulfonic Groups | Number of Hydroxyl Groups | Key Finding Related to Exfoliation |
| PS1 (1-pyrenesulfonic acid) | 1 | 0 | Effective exfoliating agent |
| PS2 (DHPDS) | 2 | 2 | Exhibits a large dipole and asymmetry, promoting adsorption on graphene |
| PS3 (8-hydroxypyrene-1,3,6-trisulfonic acid) | 3 | 1 | Effective exfoliating agent |
| PS4 (pyrene-1,3,6,8-tetrasulfonic acid) | 4 | 0 | Effective exfoliating agent |
Data sourced from Schlierf et al. (2013). researchgate.net
Research on Charge Transfer Complex Formation for Directed Nanostructure Assembly
The electron-rich nature of the dihydroxypyrene core makes DHPDS an excellent electron donor for the formation of charge-transfer (CT) complexes. researchgate.net This property has been utilized for the directed assembly of complex nanostructures.
In a notable study, DHPDS was mixed in water with a viologen-containing surfactant (RV), which acts as an electron acceptor. researchgate.net The mixing resulted in the spontaneous formation of a charge-transfer complex (RV-DHP), which behaves as a "superamphiphile." This newly formed superamphiphile self-assembles in water at pH 9 to form well-defined, single-layer nanoribbons. researchgate.net
This process demonstrates a hierarchical self-assembly, where the initial molecular recognition and CT complex formation direct the subsequent organization into larger, ordered nanostructures. researchgate.net Furthermore, the assembly was found to be tunable and reversible. By changing the pH, the morphology of the nanostructures could be switched between single-layer and multilayer nanoribbons. researchgate.net This pH-responsiveness is a direct consequence of the protonation/deprotonation of the hydroxyl groups on the DHPDS molecule.
This research highlights a sophisticated strategy for constructing one-dimensional nanostructures using DHPDS as a key building block. researchgate.net Such controllable, stimulus-responsive self-assembling systems are of great interest for the development of smart nanodevices and functional materials. researchgate.net
Mechanistic Studies of 6,8 Dihydroxypyrene 1,3 Disulfonic Acid in Fundamental Chemical Systems
Investigation of Electric Double Layer Dynamics through Electroluminescence
The electric double layer (EDL) is a critical structure that forms at the interface of a charged surface and an electrolyte solution, governing a vast array of electrochemical and colloidal phenomena. The dynamics of the EDL, including its formation, relaxation, and response to external stimuli, are of fundamental importance. Fluorescent molecules like DHPDS can serve as sensitive probes of the local electric field and ion distribution within the EDL.
Electroluminescence, the emission of light in response to an electric current or field, can be employed to study EDL dynamics. When DHPDS molecules are positioned within the EDL, their fluorescence can be modulated by the strong local electric fields, which can be on the order of 107 V·cm−1. mdpi.com Changes in the electroluminescence intensity or spectrum of DHPDS could provide insights into the reorganization of ions and solvent molecules within the compact and diffuse layers of the EDL upon application of an electric potential.
Research Findings:
While direct studies employing DHPDS for EDL analysis via electroluminescence are not prominent in the literature, the principles of electrofluorochromism suggest its potential. The fluorescence of pyrene (B120774) derivatives is known to be influenced by external electric fields, which can alter the rates of radiative and non-radiative decay processes. researchgate.net For DHPDS, an applied electric field across the EDL could lead to a Stark shift in its emission spectrum, providing a measure of the local field strength. Time-resolved electroluminescence measurements could further elucidate the kinetics of ion transport and EDL relaxation on timescales from nanoseconds to milliseconds.
A hypothetical experimental setup would involve immobilizing DHPDS onto an electrode surface and monitoring its fluorescence changes as a function of the applied potential and electrolyte concentration. The high negative charge of DHPDS due to its sulfonate groups would influence its orientation and position within the EDL, which must be considered in the interpretation of results.
| Parameter | Description | Potential Observation with DHPDS |
| Stark Shift | Shift in emission wavelength due to an external electric field. | Proportional to the strength of the electric field within the EDL. |
| Fluorescence Intensity | Quantum yield of light emission. | Modulation of intensity can indicate changes in non-radiative decay pathways induced by the electric field. researchgate.net |
| Fluorescence Lifetime | The average time the molecule stays in its excited state. | Changes in lifetime can reflect alterations in the local environment and quenching processes within the EDL. |
Analysis of Electron Transfer Pathways and Photochemical Reaction Mechanisms
The pyrene chromophore is well-known for its participation in photoinduced electron transfer (PET) reactions. Upon excitation, DHPDS can act as either an electron donor or acceptor, depending on the surrounding chemical species. The presence of two electron-donating hydroxyl groups and the electron-withdrawing sulfonate groups creates a complex electronic structure that can be tailored for specific PET studies.
Photochemical Reaction Mechanisms:
The primary photochemical reaction mechanism for hydroxylated pyrenes like DHPDS is excited-state proton transfer (ESPT). Upon absorption of a photon, the hydroxyl protons become significantly more acidic. For the closely related HPTS, the pKa drops from approximately 7.4 in the ground state to about 0.4 in the excited state. nih.gov This dramatic increase in acidity leads to the ultrafast transfer of a proton to a nearby acceptor, typically a water molecule.
DHPDS possesses two hydroxyl groups, which could lead to a more complex ESPT mechanism, potentially involving sequential proton dissociation. The kinetics of this process would be highly sensitive to the local environment, including the availability and arrangement of proton acceptors.
Electron Transfer Pathways:
In the presence of suitable electron acceptors or donors, photoexcited DHPDS can undergo electron transfer. The efficiency of this process is governed by the free energy change of the reaction and the electronic coupling between the donor and acceptor. The sulfonate groups enhance the water solubility of DHPDS, allowing for such studies in aqueous environments, which is relevant for many biological and chemical systems. The specific pathways of electron transfer would depend on the molecular orbitals involved and the geometric arrangement of the reactants.
| Property | Value for DHPDS | Value for HPTS (for comparison) | Reference |
| Ground State pKa | 7.33, 8.53 | ~7.4 | nih.govsigmaaldrich.com |
| Excited State pKa * | Not reported | ~0.4 | nih.gov |
| Fluorescence λex (pH 3.0) | 405 nm | ~400 nm | nih.govsigmaaldrich.com |
| Fluorescence λem (pH 3.0) | 456 nm | ~445 nm | nih.govsigmaaldrich.com |
| Fluorescence λex (pH 8.0) | 458 nm | ~460 nm | nih.govsigmaaldrich.com |
| Fluorescence λem (pH 8.0) | 498 nm | ~510 nm | nih.govsigmaaldrich.com |
Probing of Proton Diffusion and Local Hydration Environments
The ESPT properties of DHPDS make it an excellent candidate for probing proton diffusion and the structure of water in its immediate vicinity. Following photoexcitation and proton ejection, the reprotonation of the DHPDS anion is a diffusion-limited process. The rate of this reprotonation provides a direct measure of the local proton concentration and mobility.
Probing Local Hydration:
The efficiency and dynamics of ESPT are critically dependent on the presence of a hydrogen-bonded network of water molecules around the hydroxyl groups to accept the proton. In environments with restricted or structured water, such as within reverse micelles, at the surface of proteins, or in concentrated electrolyte solutions, the ESPT dynamics of a probe like DHPDS would be significantly altered. Time-resolved fluorescence spectroscopy can be used to monitor the appearance of the deprotonated form and the decay of the protonated excited state, revealing information about the local hydration shell. For HPTS, it has been shown that the ESPT efficiency is reduced in confined water environments. A similar behavior is anticipated for DHPDS.
Proton Diffusion Studies:
By observing the rate of proton recombination with the photo-generated DHPDS anion, it is possible to study proton diffusion in various media. This is particularly valuable for understanding proton transport along membranes or within confined geometries, which is a key process in bioenergetics and catalysis. The dual hydroxyl groups of DHPDS might offer a more complex system for these studies, potentially allowing for the investigation of stepwise protonation events.
Kinetic Studies of Reactions Under High Electric Field Conditions
High electric fields, such as those present in the EDL or applied externally, can significantly influence the rates and mechanisms of chemical reactions. The fluorescence of DHPDS can be used as a real-time probe to study these effects.
Research Findings:
Studies on other fluorescent molecules have shown that high electric fields can alter molecular polarizability and decelerate non-radiative decay processes, leading to an enhancement of fluorescence intensity. researchgate.netnih.gov For a reaction involving DHPDS, such as its ESPT or a PET reaction, an applied electric field could alter the energy landscape of the reaction, thereby affecting its kinetics.
Emerging Research Frontiers and Future Outlook for 6,8 Dihydroxypyrene 1,3 Disulfonic Acid Research
Exploration of Novel and Sustainable Synthetic Pathways
The traditional synthesis of pyrene-based dyes often involves multi-step processes that may utilize harsh reagents and significant energy input. The future of DHPDS synthesis lies in the development of novel pathways that are more efficient, cost-effective, and environmentally benign.
One promising area is the adoption of one-pot synthesis strategies. For analogous compounds like 1,3,6,8-pyrenesulfonic acid tetrasodium (B8768297) salt (PTSA), researchers have successfully developed a one-step sulfonating reaction that is more convenient, effective, and eco-friendly than traditional two-step methods. rsc.orgrsc.orgresearchgate.net This approach reduces raw material waste and simplifies the production process. Future research will likely focus on adapting similar one-pot methodologies for the efficient synthesis of DHPDS.
Furthermore, microwave-assisted organic synthesis (MAOS) is emerging as a powerful green chemistry technique for producing fluorescent dyes. researchgate.net This method uses microwave irradiation to dramatically reduce reaction times—often from hours to minutes—while improving product yields and purity. emerald.comisca.me The application of MAOS to DHPDS synthesis could lead to a cleaner, faster, and more economical production process, aligning with the principles of sustainable chemistry. icrc.ac.ir
| Synthesis Approach | Traditional Method | Emerging Sustainable Method |
| Reaction Steps | Often multi-step | One-pot or fewer steps |
| Reaction Time | Hours to days | Minutes to hours |
| Energy Source | Conventional heating | Microwave irradiation |
| Environmental Impact | Higher solvent/reagent use, more waste | Reduced waste, improved energy efficiency |
| Example | Two-step sulfonation of pyrene (B120774) derivatives researchgate.net | One-step sulfonation rsc.org, Microwave-assisted synthesis emerald.com |
Advanced Applications in High-Resolution Bioimaging and Diagnostics
While DHPDS is already recognized as a valuable pH indicator, its potential in advanced bioimaging and diagnostics is an exciting frontier. sigmaaldrich.com The future lies in harnessing its photophysical properties for high-resolution and super-resolution microscopy (SRM) techniques, which bypass the diffraction limit of light to visualize cellular structures with unprecedented detail. tocris.combiotium.com
DHPDS shares many advantageous properties with its well-studied analog, 8-hydroxypyrene-1,3,6-trisulfonate (HPTS), such as high quantum yield and ratiometric sensing capabilities, which are highly desirable for quantitative imaging. researchgate.net A successful long-term, high-resolution imaging experiment using DHPDS in complex environmental samples has already demonstrated its stability and utility. researchgate.net
Future research will focus on the chemical modification of the DHPDS scaffold to create new probes with tailored properties for specific biological applications. This includes developing derivatives that can be chemically tethered to biological membranes or specific organelles, allowing for precise spatial monitoring of pH and other analytes. acs.org Furthermore, creating DHPDS analogs that exhibit spontaneous "blinking" could enable their use in single-molecule localization microscopy (SMLM) techniques like PALM and STORM, simplifying the experimental setup for achieving super-resolution images. nih.gov
Integration with Emerging Nanotechnologies for Enhanced Functionality
The synergy between fluorescent dyes and nanotechnology offers a powerful platform for creating next-generation sensors and imaging agents. Integrating DHPDS with nanomaterials can overcome common limitations of organic dyes, such as photobleaching and poor stability in complex biological environments.
A key area of development is the encapsulation of DHPDS within silica (B1680970) nanoparticles (SiNPs) . The inert silica shell protects the dye from the external environment, significantly enhancing its photostability and chemical stability while maintaining biocompatibility. researchgate.netnih.gov This strategy has been successfully used for related pyrene dyes to create stable materials for applications like anti-counterfeiting inks, demonstrating the feasibility of this approach. nih.gov Dye-doped SiNPs can be further functionalized with targeting ligands (e.g., antibodies, peptides) to direct them to specific cells or tissues for targeted imaging and diagnostics. mdpi.comcd-bioparticles.com
Another major frontier is the conjugation of DHPDS to quantum dots (QDs) . QDs are semiconductor nanocrystals with exceptional brightness and photostability. nih.gov By creating DHPDS-QD conjugates, it is possible to develop sophisticated sensors that utilize mechanisms like Förster resonance energy transfer (FRET) or bioluminescence resonance energy transfer (BRET) for highly sensitive detection of biological events. nih.govuic.edu DHPDS is already used to form charge transfer complexes for nanostructure assembly, indicating its suitability for integration into such advanced nanoscale systems. sigmaaldrich.com
| Nanotechnology Platform | Key Advantages for DHPDS Integration | Potential Applications |
| Silica Nanoparticles (SiNPs) | Enhanced photostability, improved biocompatibility, tunable size, easy surface functionalization. mdpi.com | Long-term cell tracking, targeted in vivo imaging, stable biosensors. |
| Quantum Dots (QDs) | Superior brightness, high resistance to photobleaching, size-tunable emission. nih.gov | FRET-based biosensing, multiplexed imaging, self-illuminating probes. nih.gov |
| Nanostructure Assembly | Creation of organized molecular systems with novel properties. | Development of charge-transfer complexes for advanced sensors and materials. sigmaaldrich.com |
Development of Enhanced Theoretical Modeling and Predictive Capabilities
Computational chemistry is becoming an indispensable tool in the design and optimization of functional molecules. For DHPDS, the development of enhanced theoretical modeling and predictive capabilities will accelerate the discovery of new derivatives with superior properties, reducing the need for time-consuming and expensive trial-and-error synthesis.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict the electronic structure and properties of molecules. scirp.org DFT calculations can be applied to DHPDS to understand its fundamental photophysical characteristics, such as its absorption and emission spectra, quantum yield, and the energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net This information is crucial for predicting the molecule's color, brightness, and chemical reactivity, thereby guiding the rational design of new probes with desired optical properties. scirp.org
Molecular Dynamics (MD) simulations provide insights into the behavior of molecules over time at an atomic level. nih.gov MD can be used to model how DHPDS interacts with its surrounding environment, such as water molecules, ions, or biological macromolecules like proteins and membranes. mdpi.comrsc.org This is particularly important for understanding how the probe functions within the complex and dynamic environment of a living cell. By simulating these interactions, researchers can predict probe localization, binding affinities, and potential sources of signal interference, leading to more robust and reliable sensor designs. nih.gov
Sustainable and Green Chemistry Approaches in Synthesis and Application
The principles of green chemistry are increasingly influencing the entire lifecycle of chemical products, from their synthesis to their final application and disposal. For DHPDS, this involves developing both sustainable manufacturing processes and probes that are inherently more biocompatible and environmentally friendly.
In synthesis, the focus is on minimizing waste, reducing energy consumption, and using less hazardous substances. Beyond the microwave-assisted and one-pot methods mentioned previously, future research may explore biocatalysis . rsc.org This involves using enzymes to carry out specific chemical transformations under mild, aqueous conditions, offering a highly selective and environmentally friendly alternative to traditional chemical catalysts. researchgate.netrsc.org Another green approach is electrochemical synthesis , which can generate complex molecules in aqueous solutions without the need for toxic reagents or organic solvents. nih.gov
In the context of application, the trend is toward designing fluorescent probes with improved biocompatibility and reduced cytotoxicity. This involves selecting core structures and functional groups that are well-tolerated by living systems. The development of probes based on natural product scaffolds, such as the chromophore from Green Fluorescent Protein (GFP), highlights the move towards biologically inspired and inherently "green" molecular tools. acs.orgrsc.org Applying these design principles to DHPDS derivatives will be crucial for its expanded use in live-cell and in vivo research.
Q & A
Q. What makes DHPDS suitable for ratiometric pH sensing in electrochemical and environmental monitoring applications?
DHPDS exhibits dual excitation/emission peaks with pH-dependent intensity ratios, enabling ratiometric measurements that minimize artifacts from photobleaching or uneven dye distribution . Its high quantum yield (>0.8) and water solubility allow precise detection of pH between 6 and 11.5, making it ideal for monitoring local gradients in electrochemical systems (e.g., CO₂ reduction) . The sulfonic acid groups enhance stability in aqueous media, while the di-hydroxyl configuration provides distinct protonation-dependent spectral shifts .
Q. How is DHPDS immobilized in sensor matrices for long-term pH measurements?
A common method involves soaking cellulose acetate films in a high ionic strength solution (e.g., 1.0 M NaCl) containing 75 µM DHPDS for 12–24 hours. The high ionic strength promotes dye adsorption into the polymer matrix while retaining fluorescence responsiveness. Post-immobilization, the film is rinsed to remove unbound dye, ensuring minimal leaching during operation . For in situ oceanic studies, DHPDS is embedded in waterborne polyurethane matrices to resist salinity interference .
Advanced Research Questions
Q. How can spectral interferences in DHPDS fluorescence be resolved in high-ionic-strength or multi-analyte environments?
In saline environments (e.g., seawater), ionic strength adjustments (e.g., NaCl 1.0 M during immobilization) reduce electrostatic quenching . For multi-analyte systems, time-resolved fluorescence or dual-referencing techniques (e.g., coupling with a reference dye insensitive to pH) can isolate DHPDS signals. Calibration curves must be generated under matched ionic conditions to account for activity coefficient variations .
Q. What experimental controls are critical when using DHPDS to monitor local pH gradients during CO₂ reduction in acidic electrolytes?
Key considerations include:
- Electrode proximity : Confocal laser scanning microscopy (CLSM) must be calibrated at fixed distances (e.g., 10–50 µm from the electrode surface) to avoid signal saturation .
- Na⁺ interference : Despite DHPDS containing Na⁺ in its disodium salt form, concentrations ≤0.05 mM have negligible impact on CO₂ reduction reaction (CO2R) kinetics, as validated via control experiments in Na⁺-free electrolytes .
- Dynamic range : Pre-test validation in pH 2–6 buffers ensures the dye’s responsiveness under non-ideal conditions .
Q. Why do DHPDS binding efficiencies vary in cationic hydrogel beads, and how can this be optimized for drug delivery studies?
Binding efficiency depends on the sulfonation degree of DHPDS and the cationic charge density of the hydrogel (e.g., quaternary ammonium-modified polyvinyl alcohol). Higher sulfonation (e.g., DHPDS vs. pyrenetetrasulfonic acid) increases electrostatic interactions but may reduce loading due to steric hindrance. Optimization involves screening ionic strengths (0.1–1.0 M NaCl) during loading and using sieved bead fractions (500–710 µm) for consistent surface area .
Q. What mechanisms explain DHPDS’s transient luminescence under high electric fields, and how can this phenomenon be applied?
Under electric fields >25 kV/cm, DHPDS exhibits electroluminescence (Destriau effect) due to electron injection at the electrode interface, forming a space-charge double layer. The emission decays with a time constant of 0.5 µsec, correlating with double-layer stabilization. This property can be exploited for real-time mapping of electric field distributions in microfluidic systems using high-speed photodetectors .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on DHPDS photostability in prolonged imaging applications?
Discrepancies arise from differences in excitation wavelengths (405 nm vs. 458 nm) and oxygen levels. To mitigate photobleaching:
- Use lower excitation intensities (e.g., 10 mW/cm²) and anaerobic conditions (N₂ purging).
- Incorporate antifade agents (e.g., trolox) in immobilization matrices .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
